1,2,3-Trichloro-2-methylpropane

Description

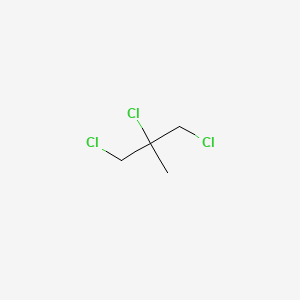

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2,3-trichloro-2-methylpropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7Cl3/c1-4(7,2-5)3-6/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMCSILBVFPYTLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCl)(CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7Cl3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70171978 | |

| Record name | 1,2,3-Trichloro-2-methylpropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70171978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1871-58-5 | |

| Record name | 1,2,3-Trichloro-2-methylpropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1871-58-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3-Trichloro-2-methylpropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001871585 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Trichloroisobutane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96390 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,3-Trichloro-2-methylpropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70171978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3-trichloro-2-methylpropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.901 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,3-Trichloro-2-methylpropane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RJ5LM3NG4W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,2,3-Trichloro-2-methylpropane (CAS Number: 1871-58-5)

This technical guide provides a comprehensive overview of the properties of 1,2,3-trichloro-2-methylpropane, intended for researchers, scientists, and professionals in drug development. This document collates available data on its chemical and physical properties, proposed synthesis and analytical methodologies, and safety considerations.

Chemical and Physical Properties

This compound is a chlorinated alkane.[1] Its fundamental properties are summarized below.

Table 1: General and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C4H7Cl3 | [1] |

| Molecular Weight | 161.45 g/mol | [1][2] |

| CAS Number | 1871-58-5 | [1][2][3] |

| IUPAC Name | This compound | [2] |

| Synonyms | 1,2,3-Trichloroisobutane, 2-Methyl-1,2,3-trichloropropane | [1][2] |

| Appearance | Not explicitly stated, likely a liquid at room temperature | Inferred from properties |

| Boiling Point | Data not available | |

| Melting Point | Data not available | |

| Density | Data not available | |

| Kovats Retention Index (non-polar column) | 918 | [2] |

Synthesis and Experimental Protocols

Proposed Synthesis: Free-Radical Chlorination of 2-Methylpropane

The reaction proceeds via a free-radical chain mechanism initiated by UV light. This method is expected to produce a mixture of chlorinated products, including mono-, di-, and trichlorinated isomers of 2-methylpropane. The desired this compound would be one of the components of this mixture, which would then require separation and purification.

Experimental Protocol:

-

Reaction Setup: A reaction vessel equipped with a gas inlet, a condenser, and a UV lamp is charged with 2-methylpropane (isobutane).

-

Initiation: The reaction is initiated by irradiating the vessel with UV light.

-

Chlorination: Chlorine gas (Cl2) is slowly bubbled through the 2-methylpropane. The reaction is typically carried out in the gas phase or in an inert solvent at a controlled temperature to manage the exothermicity of the reaction.

-

Monitoring: The reaction progress can be monitored by gas chromatography (GC) to observe the formation of various chlorinated products.

-

Work-up: Upon completion, the reaction mixture is cooled, and any excess chlorine and HCl byproduct are removed by washing with a dilute solution of sodium bicarbonate and then with water.

-

Purification: The organic layer is dried over an anhydrous drying agent (e.g., MgSO4). The mixture of chlorinated propanes is then separated by fractional distillation to isolate the this compound isomer based on its boiling point.

Caption: Proposed workflow for the synthesis of this compound.

Analytical and Spectroscopic Data

Characterization of this compound would typically involve a combination of chromatographic and spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a primary technique for the separation and identification of volatile organic compounds like chlorinated alkanes.

Experimental Protocol:

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., hexane (B92381) or dichloromethane).

-

GC Separation: An aliquot of the prepared sample is injected into a gas chromatograph equipped with a non-polar capillary column (e.g., DB-5ms). The oven temperature is programmed to ramp from a low initial temperature to a higher final temperature to ensure the separation of components with different boiling points.

-

MS Detection: The separated components are introduced into a mass spectrometer. The mass spectrometer is operated in electron ionization (EI) mode, and mass spectra are recorded over a specific mass range (e.g., m/z 40-300).

-

Identification: The retention time from the gas chromatogram and the fragmentation pattern from the mass spectrum are used to identify the compound, often by comparison to a spectral library.

Caption: General workflow for the GC-MS analysis of this compound.

Spectroscopic Data

Spectroscopic data is crucial for the unambiguous identification of this compound.

Table 2: Spectroscopic Data for this compound

| Technique | Data | Source |

| ¹³C NMR | Spectrum available | [2] |

| Mass Spectrometry (GC-MS) | Top peaks at m/z 111, 113, 75 | [2] |

| Infrared (IR) Spectroscopy | Vapor phase IR spectrum available | [2] |

While the availability of these spectra is confirmed, detailed peak assignments and interpretations are not fully provided in the search results. A general interpretation based on the structure is as follows:

-

¹H NMR: The spectrum is expected to show signals corresponding to the methyl protons and the methylene (B1212753) protons, with chemical shifts influenced by the adjacent chlorine atoms.

-

¹³C NMR: The spectrum should display four distinct signals, one for each of the four carbon atoms in their unique chemical environments.

-

Mass Spectrometry: The fragmentation pattern will be characteristic of a chlorinated alkane. The presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in characteristic isotopic patterns for chlorine-containing fragments. The base peak at m/z 111 likely corresponds to a fragment formed by the loss of a chlorine atom and a methyl group.

-

IR Spectroscopy: The spectrum will be dominated by C-H stretching and bending vibrations, as well as C-Cl stretching vibrations.

Reactivity and Chemical Behavior

Specific experimental studies on the reactivity of this compound are not widely documented. However, its reactivity can be inferred from the general behavior of polychlorinated alkanes.

-

Nucleophilic Substitution: The chlorine atoms can be displaced by nucleophiles. The tertiary chlorine at the C2 position is expected to be more sterically hindered, potentially favoring SN1-type reactions under appropriate conditions. The primary chlorines at the C1 and C3 positions would be more susceptible to SN2 reactions.

-

Elimination Reactions: In the presence of a strong base, elimination of HCl can occur to form alkenes.

-

Radical Reactions: The C-H bonds can undergo further free-radical substitution reactions under UV light and in the presence of a halogen.

Toxicology and Safety

Specific toxicological data for this compound is not available. However, data for related compounds, such as 1,2,3-trichloropropane (B165214) and other polychlorinated alkanes, suggest that this class of compounds can be hazardous.[6][7][8]

General Hazards of Chlorinated Alkanes:

-

Toxicity: Many chlorinated alkanes are toxic and are considered potential carcinogens.

-

Environmental Persistence: They can be persistent in the environment and may bioaccumulate.

-

Health Effects: Exposure can cause irritation to the eyes, skin, and respiratory tract. Long-term exposure may lead to damage to the liver, kidneys, and central nervous system.

Handling and Safety Precautions:

-

Personal Protective Equipment (PPE): Use appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials.

-

Disposal: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.

Biological Activity and Relevance to Drug Development

There is no information to suggest that this compound has any specific biological activity or is involved in any signaling pathways relevant to drug development. Its primary relevance to this field would be as a potential environmental contaminant or as a synthetic intermediate. Given its likely toxicity and the lack of known biological targets, it is not a candidate for therapeutic use.

Caption: Logical relationship of this compound to drug development.

Conclusion

This compound is a halogenated organic compound for which some fundamental chemical and physical data are available. While specific, detailed experimental protocols for its synthesis and analysis are not extensively published, plausible methods can be derived from the principles of organic chemistry. The lack of specific toxicological data necessitates caution during handling, with safety procedures based on the hazards associated with related chlorinated alkanes. There is currently no evidence to suggest any direct application of this compound in drug development, other than its potential use as a chemical intermediate. Further research would be required to fully characterize its properties and potential biological effects.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | C4H7Cl3 | CID 74636 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Propane, 1,2,3-trichloro-2-methyl- [webbook.nist.gov]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. Environmental chemistry and toxicology of polychlorinated n-alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Environmental chemistry and toxicology of polychlorinated n-alkanes. | Semantic Scholar [semanticscholar.org]

- 7. Polychlorinated alkanes in indoor environment: A review of levels, sources, exposure, and health implications for chlorinated paraffin mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Analysis of polychlorinated alkanes in food by liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 1,2,3-Trichloro-2-methylpropane from Isobutylene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1,2,3-trichloro-2-methylpropane from isobutylene (B52900). The synthesis is a two-step process involving the initial gas-phase chlorination of isobutylene to yield methallyl chloride, followed by the electrophilic addition of chlorine to the double bond of methallyl chloride to produce the target compound. This document details the underlying reaction mechanisms, provides in-depth experimental protocols for each step, and presents key quantitative data in a structured format. Visualizations of the reaction pathway and a general experimental workflow are included to facilitate understanding.

Introduction

This compound is a halogenated alkane with potential applications in organic synthesis and as an intermediate in the development of pharmaceutical compounds and other specialty chemicals. Its synthesis from the readily available starting material, isobutylene, proceeds through the key intermediate, methallyl chloride (3-chloro-2-methylpropene). The overall transformation involves both a substitution and an addition reaction with chlorine.

The initial step, the gas-phase chlorination of isobutylene, is a well-established industrial process.[1] This reaction primarily yields methallyl chloride through a free-radical substitution mechanism at high temperatures. However, under certain conditions, side reactions can occur, leading to the formation of various chlorinated byproducts, including the target molecule, this compound, in smaller quantities.

The second step involves the chlorination of the double bond in methallyl chloride. This proceeds via an electrophilic addition mechanism, which is a fundamental reaction in organic chemistry. By controlling the reaction conditions, the yield of this compound can be optimized. This guide will explore both a two-step synthesis and the possibility of a one-pot reaction by adjusting stoichiometry.

Reaction Mechanism and Signaling Pathway

The synthesis of this compound from isobutylene follows a two-step pathway. The first step is a free-radical substitution, while the second is an electrophilic addition.

References

Spectroscopic Profile of 2-methyl-1,2,3-trichloropropane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available and predicted spectroscopic data for 2-methyl-1,2,3-trichloropropane (CAS No: 1871-58-5). Due to the limited availability of experimental spectra in public databases, this document combines existing mass spectrometry data with predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic characteristics to offer a valuable resource for the identification and characterization of this compound.

Mass Spectrometry

The electron ionization mass spectrum of 2-methyl-1,2,3-trichloropropane is available from the NIST WebBook.[1] The spectrum is characterized by a series of fragment ions, with the molecular ion peak being of low abundance, which is typical for halogenated alkanes that readily undergo fragmentation.

Table 1: Mass Spectrometry Data for 2-methyl-1,2,3-trichloropropane

| m/z | Relative Intensity (%) | Proposed Fragment |

| 41 | 100 | [C₃H₅]⁺ |

| 75 | 80 | [C₃H₄Cl]⁺ |

| 77 | 65 | [CH₂Cl₂]⁺ |

| 89 | 40 | [C₄H₆Cl]⁺ |

| 111 | 30 | [C₄H₆Cl₂]⁺ |

| 125 | 15 | [C₄H₆Cl₂]⁺ fragment |

| 160 | <5 | [M]⁺, [C₄H₇Cl₃]⁺ (Molecular Ion) |

Note: The relative intensities are estimated from the graphical representation of the spectrum on the NIST WebBook and may vary slightly.

Experimental Protocol: Mass Spectrometry

A general protocol for obtaining a mass spectrum of a small, volatile organic compound like 2-methyl-1,2,3-trichloropropane using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization is as follows:

-

Sample Preparation: Prepare a dilute solution of the analyte in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).

-

Instrumentation: Utilize a GC-MS system equipped with a capillary column (e.g., DB-5ms) and a mass spectrometer with an electron ionization source.

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 300.

-

Ion Source Temperature: 230 °C.

-

Transfer Line Temperature: 280 °C.

-

-

Data Acquisition and Analysis: Acquire the total ion chromatogram (TIC) and the mass spectrum of the analyte peak. The resulting spectrum is then compared with library data or analyzed for fragmentation patterns to confirm the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show three distinct signals corresponding to the three non-equivalent sets of protons in the molecule.

Table 2: Predicted ¹H NMR Data for 2-methyl-1,2,3-trichloropropane

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₃ | ~1.6 | Singlet | 3H |

| -CH₂Cl (C1) | ~3.8 | Doublet | 2H |

| -CH₂Cl (C3) | ~3.8 | Doublet | 2H |

The two -CH₂Cl groups are diastereotopic and may exhibit slightly different chemical shifts or a more complex splitting pattern (AB quartet) depending on the solvent and spectrometer frequency.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is expected to display four signals, one for each of the unique carbon atoms in the structure.

Table 3: Predicted ¹³C NMR Data for 2-methyl-1,2,3-trichloropropane

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -CH₃ | ~25-35 |

| -CH₂Cl | ~50-60 |

| >C(Cl)- | ~70-80 |

| Quaternary Carbon (C2) | ~80-90 |

Experimental Protocol: NMR Spectroscopy

A general protocol for acquiring ¹H and ¹³C NMR spectra of a chlorinated alkane is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).

-

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard pulse sequence.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-150 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals (for ¹H NMR).

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands for 2-methyl-1,2,3-trichloropropane

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

| C-H stretch (alkane) | 2960-2850 | Strong |

| C-H bend (CH₃ and CH₂) | 1470-1370 | Medium |

| C-Cl stretch | 850-550 | Strong |

Experimental Protocol: IR Spectroscopy

A general protocol for obtaining an IR spectrum of a liquid sample like 2-methyl-1,2,3-trichloropropane is as follows:

-

Sample Preparation: For a neat liquid, a small drop of the sample can be placed between two salt plates (e.g., NaCl or KBr) to form a thin film. Alternatively, for a solution, dissolve the sample in a suitable IR-transparent solvent (e.g., CCl₄ or CS₂).

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty salt plates or the solvent.

-

Place the sample in the spectrometer and record the sample spectrum.

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

-

Spectral Range: Scan the mid-infrared region, typically from 4000 to 400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic identification of a chemical compound.

References

An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 1,2,3-Trichloroisobutane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1,2,3-trichloroisobutane. Due to the limited availability of experimental spectra for this specific compound in public databases, this document focuses on a comprehensive prediction of the NMR data based on established principles of NMR spectroscopy and the known effects of halogen substituents on chemical shifts and coupling constants in aliphatic systems.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 1,2,3-trichloroisobutane is predicted to exhibit four distinct signals, corresponding to the four non-equivalent sets of protons in the molecule. The presence of electronegative chlorine atoms is expected to cause a significant downfield shift for adjacent protons.

Table 1: Predicted ¹H NMR Data for 1,2,3-Trichloroisobutane

| Signal | Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| A | -CH₃ | 1.8 - 2.0 | Singlet (s) | - |

| B | -CH₂Cl | 3.8 - 4.0 | Doublet of Doublets (dd) | ²J ≈ 12-15, ³J ≈ 3-5 |

| C | -CHCl- | 4.5 - 4.7 | Doublet (d) | ³J ≈ 3-5 |

Analysis of Predicted ¹H Signals:

-

Signal A (-CH₃): The methyl protons are expected to be the most upfield signal. Being attached to a quaternary carbon, they do not have any adjacent protons to couple with, resulting in a singlet.

-

Signal B (-CH₂Cl): These two diastereotopic protons are chemically non-equivalent. They are expected to show geminal coupling to each other and vicinal coupling to the proton on the adjacent chiral center (-CHCl-). This will result in a complex splitting pattern, likely a doublet of doublets for each proton, though they may overlap. The significant downfield shift is due to the adjacent chlorine atom.

-

Signal C (-CHCl-): This single proton is adjacent to the -CH₂Cl group and is expected to be the most downfield signal due to the direct attachment of a chlorine atom and its position between two chlorinated carbons. It will be split into a doublet by the two protons of the adjacent methylene (B1212753) group.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum of 1,2,3-trichloroisobutane is predicted to show four signals, one for each of the unique carbon atoms in the molecule. The chemical shifts are heavily influenced by the attached chlorine atoms, which cause a downfield shift.[1][2]

Table 2: Predicted ¹³C NMR Data for 1,2,3-Trichloroisobutane

| Carbon | Predicted Chemical Shift (δ, ppm) |

| -CH₃ | 25 - 35 |

| >C(Cl)- | 60 - 70 |

| -CHCl- | 65 - 75 |

| -CH₂Cl | 45 - 55 |

Analysis of Predicted ¹³C Signals:

-

-CH₃: The methyl carbon is the most upfield signal.

-

-CH₂Cl: This carbon is shifted downfield due to the attached chlorine atom.

-

>C(Cl)-: The quaternary carbon, also bonded to a chlorine atom, will be significantly downfield.

-

-CHCl-: This carbon, bonded to a chlorine atom and situated between two other carbons bearing chlorine atoms, is expected to be the most deshielded and therefore the furthest downfield.

Experimental Protocols

The following is a generalized, detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of a compound such as 1,2,3-trichloroisobutane.

3.1. Sample Preparation:

-

Solvent Selection: Choose a suitable deuterated solvent that will completely dissolve the sample. For non-polar to moderately polar compounds like 1,2,3-trichloroisobutane, deuterated chloroform (B151607) (CDCl₃) is a common choice.

-

Concentration: Dissolve 5-10 mg of the solid sample or 5-10 µL of the liquid sample in approximately 0.6-0.7 mL of the deuterated solvent.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the solvent. TMS provides a reference signal at 0.00 ppm.

-

Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Filtration (Optional): If the solution contains any particulate matter, filter it through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent shimming problems.

3.2. NMR Spectrometer Setup and Data Acquisition:

-

Instrument Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

-

Locking: Lock the spectrometer on the deuterium (B1214612) signal of the solvent. This compensates for any magnetic field drift during the experiment.

-

Shimming: Adjust the shim coils to optimize the homogeneity of the magnetic field across the sample. This is a critical step to obtain sharp, well-resolved peaks.

-

Tuning and Matching: Tune and match the probe for the specific nucleus being observed (¹H or ¹³C) to ensure efficient transfer of radiofrequency power.

3.3. ¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically used.

-

Spectral Width: Set a spectral width of approximately 12-16 ppm, centered around 6-8 ppm.

-

Acquisition Time: An acquisition time of 2-4 seconds is generally sufficient.

-

Relaxation Delay: A relaxation delay of 1-2 seconds between pulses is typical.

-

Number of Scans: For a moderately concentrated sample, 8 to 16 scans should provide a good signal-to-noise ratio.

-

Pulse Width: Calibrate the 90° pulse width.

3.4. ¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment with proton broadband decoupling is used to simplify the spectrum to singlets for each carbon.[3]

-

Spectral Width: Set a spectral width of approximately 200-250 ppm.

-

Acquisition Time: An acquisition time of 1-2 seconds is common.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is often used.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required to achieve an adequate signal-to-noise ratio.[4]

3.5. Data Processing:

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: Correct the baseline to be flat and at zero intensity.

-

Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integration: For ¹H NMR, integrate the signals to determine the relative ratios of the different types of protons.

Visualizations

Diagram 1: Molecular Structure and NMR Assignments

Caption: Predicted ¹H NMR signal assignments for 1,2,3-trichloroisobutane.

Diagram 2: Generalized NMR Experimental Workflow

Caption: A generalized workflow for NMR data acquisition and analysis.

References

Unraveling the Molecular Fragmentation of 1,2,3-Trichloro-2-methylpropane: A Mass Spectrometry Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the electron ionization mass spectrometry fragmentation of 1,2,3-trichloro-2-methylpropane (C₄H₇Cl₃). The following sections detail the characteristic fragmentation patterns, present quantitative data in a structured format, and provide a representative experimental protocol for analysis.

Core Fragmentation Analysis

The mass spectrum of this compound is characterized by a series of distinct fragmentation pathways initiated by electron ionization. The molecule, with a molecular weight of approximately 161.46 g/mol , undergoes cleavage of its carbon-carbon and carbon-chlorine bonds, leading to the formation of several key fragment ions.[1] Due to the presence of multiple chlorine atoms, the isotopic distribution of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) results in characteristic isotopic patterns for chlorine-containing fragments, aiding in their identification.

The fragmentation is primarily driven by the stability of the resulting carbocations. Common fragmentation patterns for alkyl halides include the loss of a halogen atom and alpha-cleavage.

Quantitative Fragmentation Data

The electron ionization mass spectrum of this compound exhibits several key fragments. The relative intensities of these fragments are crucial for structural elucidation. The most significant ions observed in the mass spectrum are summarized in the table below.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Chemical Formula | Relative Intensity (%) | Notes |

| 125/127/129 | [C₄H₆Cl₂]⁺ | C₄H₆Cl₂ | 30 | Loss of a chlorine radical (•Cl). The isotopic pattern is characteristic of a fragment containing two chlorine atoms. |

| 111/113 | [C₃H₄Cl]⁺ | C₃H₄Cl | 100 (Base Peak) | Likely formed by the loss of •CH₂Cl from the [C₄H₆Cl₂]⁺ ion. The high intensity suggests a stable fragment. |

| 89/91 | [C₃H₄Cl]⁺ | C₃H₄Cl | 45 | Loss of HCl from the [C₄H₆Cl₂]⁺ ion. |

| 75 | [C₂H₄Cl]⁺ | C₂H₄Cl | 60 | Likely formed by cleavage of the C-C bond with the loss of C₂H₃Cl₂. |

| 55 | [C₄H₇]⁺ | C₄H₇ | 55 | Loss of all three chlorine atoms and subsequent rearrangement. |

| 41 | [C₃H₅]⁺ | C₃H₅ | 85 | A common fragment in the mass spectra of aliphatic compounds. |

Note: The m/z values for chlorine-containing fragments are presented as the major isotopes (³⁵Cl). The presence of ³⁷Cl results in corresponding peaks at m/z + 2, m/z + 4, etc., with decreasing intensity.

Proposed Fragmentation Pathways

The fragmentation of this compound upon electron ionization can be visualized as a series of competing and sequential reactions. The initial event is the removal of an electron to form the molecular ion, which is often unstable and not observed in high abundance. Subsequent fragmentation leads to the observed ions.

References

Chemical Reactivity of 1,2,3-Trichloro-2-methylpropane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity of 1,2,3-trichloro-2-methylpropane. The document details its synthesis, key reactions including alkaline hydrolysis, dehydrochlorination, and reactions with Grignard reagents. While detailed modern experimental data for this specific compound is limited in readily available literature, this guide consolidates existing knowledge, presenting it in a structured format with clear experimental insights and visual pathway diagrams to support research and development activities.

Introduction

This compound is a chlorinated alkane with the chemical formula C₄H₇Cl₃. Its structure, featuring a tertiary carbon atom bonded to a chlorine atom and two chloromethyl groups, dictates its reactivity, which is characterized by susceptibility to elimination and substitution reactions. This guide explores the primary transformations of this compound, providing available quantitative data and experimental methodologies.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₄H₇Cl₃ |

| Molecular Weight | 161.45 g/mol [1] |

| CAS Number | 1871-58-5[1] |

| IUPAC Name | This compound[2] |

| Synonyms | 1,2,3-Trichloroisobutane, 2-Methyl-1,2,3-trichloropropane[1] |

Chemical Reactivity and Key Reactions

The chemical behavior of this compound is primarily influenced by the presence of three chlorine atoms, with the tertiary chloride being particularly reactive. The main reactions documented are synthesis via photochlorination, alkaline hydrolysis, and dehydrochlorination.

Synthesis of this compound

This compound can be synthesized via the liquid-phase photochemical chlorination of 2-chloro-2-methylpropane (B56623). This process typically yields a mixture of tri- and tetrachloro-derivatives of isobutane.

Experimental Protocol: Synthesis via Photochemical Chlorination

-

Reaction Setup: A solution of 2-chloro-2-methylpropane in a suitable inert solvent (e.g., carbon tetrachloride, though caution is advised due to its toxicity) is placed in a reaction vessel equipped with a gas inlet, a condenser, and a light source (e.g., a mercury-vapor lamp).

-

Chlorination: Chlorine gas is bubbled through the solution while it is irradiated with UV light. The reaction temperature should be controlled to prevent excessive side reactions.

-

Monitoring: The reaction progress can be monitored by gas chromatography (GC) to determine the relative amounts of starting material and chlorinated products.

-

Work-up: Upon completion, the reaction mixture is washed with a solution of sodium thiosulfate (B1220275) to remove excess chlorine, followed by washing with water and a mild base (e.g., sodium bicarbonate solution) to neutralize any HCl formed.

-

Purification: The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate) and the solvent is removed by distillation. The resulting mixture of chlorinated propanes is then purified by fractional distillation under reduced pressure to isolate this compound.

Logical Workflow for Synthesis

References

An In-depth Technical Guide to the Stereoisomers of 1,2,3-Trichloro-2-methylpropane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stereoisomers of 1,2,3-trichloro-2-methylpropane, a chiral halogenated alkane. The document details the molecular structure, stereochemistry, and presents detailed, adaptable experimental protocols for the synthesis and separation of its enantiomers. All quantitative data is summarized in structured tables, and key conceptual relationships are visualized using diagrams.

Introduction to this compound

This compound is a polychlorinated derivative of isobutane (B21531). Its chemical structure is characterized by a four-carbon backbone with chlorine substituents at positions 1, 2, and 3, and a methyl group at position 2. The central quaternary carbon atom (C2) is a chiral center, giving rise to a pair of enantiomers.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| Molecular Formula | C4H7Cl3 | PubChem[1] |

| Molecular Weight | 161.45 g/mol | PubChem[1] |

| CAS Number | 1871-58-5 | Guidechem[2] |

| Canonical SMILES | CC(C(Cl)Cl)(Cl)CCl | PubChem[1] |

| Chiral Center | C2 | Inferred from structure |

| Number of Stereoisomers | 2 (one pair of enantiomers) | Inferred from one chiral center |

Stereochemistry

The presence of a single stereogenic center at the C2 carbon atom, which is bonded to four different groups (a methyl group, a chlorine atom, a chloromethyl group, and a dichloromethyl group), results in the existence of two stereoisomers. These isomers are non-superimposable mirror images of each other, known as enantiomers.

Due to their enantiomeric relationship, the (R)- and (S)-isomers of this compound possess identical physical properties such as boiling point, melting point, and solubility in achiral solvents. They differ only in their interaction with plane-polarized light (optical activity) and their interaction with other chiral molecules.

Synthesis of Racemic this compound

A plausible and scalable approach for the synthesis of racemic this compound is the free-radical chlorination of an appropriate precursor, such as isobutane or its partially chlorinated derivatives. The mechanism proceeds via a chain reaction involving initiation, propagation, and termination steps. The use of a radical initiator, such as AIBN or UV light, is required to start the reaction. It is important to note that this method will produce a racemic mixture of the enantiomers, as the radical intermediates are planar and can be attacked from either side with equal probability.

Proposed Experimental Protocol: Free-Radical Chlorination

This protocol is a general guideline and may require optimization for the specific target molecule.

Materials:

-

Isobutane (or a suitable chlorinated precursor)

-

Chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂)

-

A radical initiator (e.g., azobisisobutyronitrile - AIBN) or a UV lamp

-

An inert solvent (e.g., carbon tetrachloride - CCl₄, use with extreme caution due to toxicity)

-

Sodium bicarbonate solution (5% w/v)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Distillation apparatus

Procedure:

-

In a reaction vessel equipped with a reflux condenser, a gas inlet (if using Cl₂), and a magnetic stirrer, dissolve the starting material (e.g., isobutane) in the inert solvent.

-

Add the radical initiator (e.g., AIBN, typically 1-2 mol%).

-

If using chlorine gas, bubble it through the solution at a controlled rate. If using sulfuryl chloride, add it dropwise to the reaction mixture. The reaction is exothermic and may require cooling to maintain a controlled temperature.

-

If using UV initiation, irradiate the reaction mixture with a UV lamp.

-

Monitor the reaction progress using Gas Chromatography (GC) to follow the disappearance of the starting material and the appearance of chlorinated products.

-

Upon completion, cool the reaction mixture to room temperature.

-

Wash the reaction mixture with a 5% sodium bicarbonate solution to remove any acidic byproducts, followed by washing with water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent.

-

Fractionally distill the crude product to isolate the this compound fraction based on its boiling point.

Enantioselective Separation

The separation of the enantiomers of this compound requires a chiral environment. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for this purpose. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation.

Proposed Experimental Protocol: Chiral HPLC

This is a general protocol that will likely require optimization of the mobile phase and column selection for baseline separation of the enantiomers.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Chiral column (e.g., polysaccharide-based like Chiralpak® or Chiralcel®, or a Pirkle-type column).

Materials:

-

Racemic this compound sample.

-

HPLC-grade solvents for the mobile phase (e.g., hexane (B92381), isopropanol (B130326), ethanol).

Procedure:

-

Dissolve a small amount of the racemic this compound in the mobile phase to prepare a sample solution of approximately 1 mg/mL.

-

Equilibrate the chiral column with the chosen mobile phase at a constant flow rate until a stable baseline is achieved. A typical starting mobile phase for normal-phase chiral separations could be a mixture of hexane and isopropanol (e.g., 90:10 v/v).

-

Inject a small volume (e.g., 5-10 µL) of the sample solution onto the column.

-

Monitor the elution of the enantiomers using a UV detector at a suitable wavelength (likely in the low UV range, e.g., 210-220 nm, as the chromophore is weak).

-

Optimize the separation by adjusting the mobile phase composition (e.g., changing the percentage of the alcohol modifier) and the flow rate to achieve baseline resolution (Rs > 1.5).

-

The temperature of the column can also be varied to improve separation.

Quantitative Data

Spectroscopic Data

The ¹H and ¹³C NMR spectra of the racemic mixture of this compound are available in public databases such as PubChem. In a standard achiral NMR solvent, the spectra of the two enantiomers are identical. To distinguish the enantiomers by NMR, a chiral solvating agent or a chiral lanthanide shift reagent would be required.

Table 2: Predicted Spectroscopic Data for this compound (Racemic Mixture)

| Spectrum | Predicted Chemical Shifts (ppm) or Key Features |

| ¹H NMR | Signals corresponding to the methyl protons and the methylene (B1212753) protons of the chloromethyl groups. The exact shifts and coupling patterns would need to be determined experimentally or through advanced simulation. |

| ¹³C NMR | Resonances for the four distinct carbon atoms: the methyl carbon, the quaternary C2 carbon, and the two chloromethyl carbons. The ¹³C NMR spectrum for the racemate is available on PubChem.[1] |

| Mass Spec. | The mass spectrum would show a molecular ion peak corresponding to the molecular weight (161.45 g/mol ) with a characteristic isotopic pattern for three chlorine atoms. |

Chiroptical Data

The enantiomers of this compound are expected to be optically active. The specific rotation ([α]) is a quantitative measure of this activity. While the specific rotation for this compound has not been reported, we can refer to the value for a similar small chiral chloroalkane, 2-chlorobutane, to get an estimate of the expected magnitude. The reported maximum specific rotation for (S)-2-chlorobutane is +33.2°.[3] It is important to experimentally determine the specific rotation for the pure enantiomers of this compound.

Table 3: Expected Chiroptical Properties

| Property | (R)-Enantiomer | (S)-Enantiomer |

| Specific Rotation ([α]²⁰_D) | Expected to be equal in magnitude but opposite in sign to the (S)-enantiomer. | Expected to be a non-zero value, potentially in the range of ±10 to ±40°. |

| Sign of Rotation | Levorotatory (-) or Dextrorotatory (+) - to be determined experimentally. | Dextrorotatory (+) or Levorotatory (-) - to be determined experimentally. |

Conclusion

The stereoisomers of this compound, a pair of enantiomers, arise from the presence of a single chiral center. While specific experimental protocols for the synthesis and separation of these enantiomers are not well-documented, established methods for the free-radical chlorination of alkanes and the chiral HPLC separation of halogenated compounds provide a clear and viable pathway for their preparation and isolation. The quantitative characterization of the pure enantiomers, particularly their specific rotation, will be crucial for any application where stereochemistry is a critical factor, such as in drug development and a deeper understanding of their biological interactions. Further research is warranted to establish and validate specific protocols and to fully characterize the chiroptical and spectroscopic properties of the individual enantiomers of this compound.

References

Navigating the Solubility Landscape of 1,2,3-Trichloro-2-methylpropane in Organic Solvents: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of 1,2,3-trichloro-2-methylpropane in various organic solvents. Designed for researchers, scientists, and professionals in drug development, this document outlines the predicted solubility of the compound, details a robust experimental protocol for quantitative solubility determination, and presents a visual workflow to guide laboratory practices.

Predicted Qualitative Solubility

The following table summarizes the predicted qualitative solubility of this compound in a selection of common organic solvents, categorized by their polarity. These predictions are based on the general solubility trends of halogenated hydrocarbons.

| Solvent Name | Solvent Type | Predicted Solubility |

| Hexane | Nonpolar | Soluble |

| Toluene | Nonpolar (Aromatic) | Soluble |

| Diethyl Ether | Polar Aprotic | Soluble |

| Acetone | Polar Aprotic | Soluble |

| Ethanol | Polar Protic | Partially Soluble |

| Methanol | Polar Protic | Partially Soluble |

Experimental Protocol for Quantitative Solubility Determination: The Shake-Flask Method

To ascertain the precise quantitative solubility of this compound in various organic solvents, the isothermal shake-flask method is a reliable and widely used technique.[2] This method involves achieving a saturated solution at a constant temperature and then determining the concentration of the solute in the solution.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Thermostatically controlled shaker bath

-

Calibrated volumetric flasks and pipettes

-

Syringes and syringe filters (chemically resistant, e.g., PTFE)

-

Gas chromatograph with a suitable detector (e.g., Flame Ionization Detector - FID or Mass Spectrometer - MS)

-

Vials for sample collection and analysis

Procedure

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solute is crucial to ensure saturation.

-

-

Equilibration:

-

Place the sealed containers in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solvent remains constant.

-

-

Phase Separation:

-

Once equilibrium is achieved, cease agitation and allow the containers to rest in the thermostatic bath for at least 24 hours to allow for the complete separation of the undissolved solute from the saturated solution.

-

-

Sample Withdrawal and Preparation:

-

Carefully withdraw an aliquot of the clear, saturated supernatant using a pre-warmed (to the equilibration temperature) syringe.

-

Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask to remove any suspended microparticles. This step should be performed quickly to minimize temperature fluctuations.

-

Determine the mass of the collected filtrate.

-

Dilute the filtrate with a known volume of the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a calibrated gas chromatograph (GC) to determine the concentration of this compound.

-

Prepare a series of standard solutions of known concentrations to generate a calibration curve.

-

The solubility can then be calculated and expressed in various units, such as g/L, mol/L, or as a mole fraction.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

Logical Framework for Solubility Prediction

The prediction of solubility is guided by the principle of "like dissolves like." The following diagram illustrates the logical relationship between the properties of the solute and solvent that govern solubility.

References

Thermochemical properties of 1,2,3-Trichloro-2-methylpropane

An In-depth Technical Guide on the Thermochemical Properties of 1,2,3-Trichloro-2-methylpropane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known thermochemical properties of this compound (CAS No: 1871-58-5). Due to a scarcity of direct experimental measurements for this specific compound, this document primarily presents data estimated through established computational methodologies, alongside a summary of general experimental protocols relevant to the determination of these properties. The aim is to furnish researchers and professionals in drug development and chemical sciences with a reliable and well-structured resource for understanding the thermochemical behavior of this halogenated alkane. All quantitative data are presented in tabular format for clarity and comparative ease. Additionally, a diagram illustrating the fundamental relationships between key thermochemical parameters is provided.

Introduction

This compound is a chloroalkane with the molecular formula C4H7Cl3.[1] A thorough understanding of its thermochemical properties, such as enthalpy of formation, heat capacity, and entropy, is crucial for various applications, including reaction modeling, safety analysis, and process design in chemical synthesis. This guide consolidates the available estimated data and outlines the standard experimental approaches for their determination.

Thermochemical Data

The following tables summarize the available thermochemical data for this compound. It is critical to note that the majority of these values are derived from computational estimation methods, primarily the Joback method, as experimental data is limited.[2]

Table 1: Physical and Thermochemical Properties of this compound [2]

| Property | Value | Unit | Source/Method |

| Molecular Weight | 161.46 | g/mol | |

| Normal Boiling Point (Tb) | 435.15 ± 4.00 | K | NIST Webbook |

| Enthalpy of Formation (hf) | -181.86 | kJ/mol | Joback Method |

| Standard Gibbs Free Energy of Formation (gf) | -50.15 | kJ/mol | Joback Method |

| Enthalpy of Vaporization (hvap) | 36.36 | kJ/mol | Joback Method |

| Enthalpy of Fusion (hfus) | 11.29 | kJ/mol | Joback Method |

| Critical Temperature (Tc) | 603.44 | K | Joback Method |

| Critical Pressure (pc) | 3484.76 | kPa | Joback Method |

| Critical Volume (vc) | 0.396 | m³/kmol | Joback Method |

| Normal Melting Point (tf) | 227.02 | K | Joback Method |

| Octanol/Water Partition Coefficient (logp) | 2.462 | Crippen Method | |

| Water Solubility (log10ws) | -2.07 | Crippen Method | |

| McGowan's Characteristic Volume (mcvol) | 103.940 | ml/mol | McGowan Method |

| Non-polar Retention Indices (rinpol) | 918.00 | NIST Webbook |

Table 2: Temperature-Dependent Ideal Gas Heat Capacity (cpg) of this compound (Joback Method) [2]

| Temperature (K) | Ideal Gas Heat Capacity (J/mol·K) |

| 399.98 | 165.83 |

| 433.89 | 174.12 |

| 467.80 | 181.85 |

| 501.71 | 189.02 |

| 535.62 | 195.69 |

| 569.53 | 201.87 |

| 603.44 | 207.60 |

Methodologies for Property Estimation and Experimental Determination

Computational Estimation: The Joback Method

The Joback method is a group contribution method used to predict thermochemical properties of pure components based solely on their molecular structure.[3][4] This approach assumes that the properties of a molecule are the sum of contributions from its constituent functional groups.[3] While this method provides valuable estimates in the absence of experimental data, it has known limitations, particularly for complex molecules or those with strong intramolecular interactions.[3]

The general procedure for the Joback method involves:

-

Molecular Structure Decomposition: The molecule of interest is broken down into its fundamental functional groups (e.g., -CH3, -CCl, >C<).

-

Group Contribution Summation: The contributions of each group to a specific property are summed. These group contributions have been determined by fitting experimental data for a wide range of compounds.

-

Property Calculation: The summed group contributions are used in specific equations to calculate the desired thermochemical property.

Experimental Protocols

The standard enthalpy of formation of an organic compound is typically determined experimentally using combustion calorimetry .

-

Principle: A known mass of the substance is completely combusted in a high-pressure oxygen atmosphere within a sealed container called a bomb calorimeter. The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change is precisely measured.

-

Apparatus: A bomb calorimeter, high-pressure oxygen source, ignition system, and a high-precision thermometer.

-

Procedure:

-

A weighed sample of the liquid is placed in a crucible inside the bomb calorimeter.

-

The bomb is sealed and pressurized with pure oxygen.

-

The bomb is placed in a known mass of water in an insulated container.

-

The initial temperature of the water is recorded.

-

The sample is ignited electrically.

-

The final temperature of the water is recorded after thermal equilibrium is reached.

-

The heat of combustion is calculated from the temperature rise and the known heat capacity of the calorimeter system.

-

The standard enthalpy of formation is then calculated from the heat of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO2, H2O, and HCl for a chlorinated hydrocarbon).

-

The heat capacity of a liquid can be measured using various calorimetric techniques, with Differential Scanning Calorimetry (DSC) being a common and accurate method.

-

Principle: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference. This difference can be used to determine the heat capacity of the sample.

-

Apparatus: A Differential Scanning Calorimeter.

-

Procedure (Three-Step Method):

-

Baseline Run: An empty sample pan and an empty reference pan are heated at a constant rate to obtain a baseline heat flow.

-

Sapphire Run: A sapphire standard with a known heat capacity is placed in the sample pan, and the measurement is repeated under the same conditions.

-

Sample Run: The sapphire standard is replaced with a known mass of the liquid sample (this compound), and the measurement is repeated.

-

Calculation: The heat capacity of the sample is calculated by comparing the heat flow signals from the three runs at a given temperature.

-

Visualization of Thermochemical Relationships

The following diagram illustrates the fundamental relationships between key thermochemical properties.

Caption: Interrelation of fundamental thermochemical properties.

Conclusion

This technical guide has synthesized the available estimated thermochemical data for this compound, providing a valuable resource for researchers and professionals. While experimental data remains limited, the presented estimated values, derived from the robust Joback method, offer a strong foundation for modeling and predictive work. The outlined experimental protocols for calorimetry provide a clear path for future empirical studies to validate and refine these computational estimates. The continued development of both computational and experimental techniques will be crucial for enhancing our understanding of the thermochemical behavior of this and other halogenated organic compounds.

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection of 1,2,3-Trichloro-2-methylpropane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3-Trichloro-2-methylpropane is a halogenated organic compound of potential interest in various fields of research and development. Accurate and sensitive detection and quantification of this compound are crucial for process monitoring, environmental assessment, and safety compliance. This document provides detailed application notes and protocols for the analysis of this compound in various matrices, primarily focusing on water samples, using Purge and Trap Gas Chromatography-Mass Spectrometry (P&T-GC/MS). The methodologies are based on established EPA methods for volatile organic compounds (VOCs) and adapted for this specific analyte.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for developing and optimizing analytical methods.

| Property | Value | Source |

| Molecular Formula | C4H7Cl3 | [1][2][3] |

| Molecular Weight | 161.46 g/mol | [1][2][3] |

| Boiling Point | 162 °C | [4] |

| logP (Octanol/Water Partition Coefficient) | 2.462 | [1] |

| Water Solubility | -2.07 (log10 mol/L) | [1] |

| CAS Number | 1871-58-5 | [1][2][3] |

Analytical Methodology: Purge and Trap GC/MS

The recommended analytical technique for the sensitive detection of this compound is Purge and Trap Gas Chromatography coupled with Mass Spectrometry (P&T-GC/MS). This method offers excellent sensitivity and selectivity for volatile organic compounds in aqueous and solid matrices. The general workflow involves purging the volatile analytes from the sample matrix with an inert gas, trapping them on a sorbent trap, thermally desorbing them onto a GC column for separation, and finally detecting and quantifying them with a mass spectrometer.

Logical Workflow of Analysis

Caption: Overall workflow for the analysis of this compound.

Experimental Protocols

The following protocols are provided as a starting point for method development and validation. Parameters may require optimization based on the specific instrumentation and sample matrix.

Protocol 1: Analysis of this compound in Water by P&T-GC/MS

1. Scope and Application:

This method is applicable for the determination of this compound in drinking water, groundwater, and surface water.

2. Sample Preparation:

-

Collect samples in 40 mL amber glass vials with PTFE-lined septa.

-

Preserve samples by adding 1:1 hydrochloric acid (HCl) to a pH < 2.

-

Store samples at 4°C until analysis. The holding time should not exceed 14 days.

-

Allow samples to come to room temperature before analysis.

-

Just prior to analysis, spike the sample with an internal standard (e.g., Fluorobenzene, d5-Chlorobenzene).

3. Purge and Trap Parameters (based on EPA Method 524.2/8260C): [5]

| Parameter | Recommended Setting |

| Instrument | Purge and Trap Concentrator (e.g., OI Analytical 4760 or equivalent) |

| Sample Volume | 5 - 25 mL |

| Purge Gas | Helium |

| Purge Flow | 40 mL/min |

| Purge Time | 11 min |

| Purge Temperature | Ambient or heated (e.g., 50°C) to improve efficiency for less volatile compounds[5] |

| Trap Type | Vocarb 3000 (or equivalent) |

| Desorb Time | 0.5 - 4 min |

| Desorb Temperature | 245°C |

| Bake Temperature | 260°C |

| Bake Time | 8 min |

4. Gas Chromatography-Mass Spectrometry (GC/MS) Parameters:

| Parameter | Recommended Setting |

| Instrument | Agilent 7890A/5975C GC/MS or equivalent |

| GC Column | DB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness (or equivalent) |

| Carrier Gas | Helium |

| Flow Rate | 1.2 mL/min (constant flow) |

| Inlet Temperature | 200°C |

| Oven Program | 35°C for 2 min, ramp to 180°C at 10°C/min, hold for 3 min |

| Transfer Line Temp | 280°C |

| Ion Source Temp | 230°C |

| Quadrupole Temp | 150°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 35 - 300 amu (Scan Mode) |

| SIM Ions | 111, 113, 125 (Quantification ion: 111) (based on NIST data) |

Experimental Workflow Diagram

Caption: Detailed workflow for P&T-GC/MS analysis of aqueous samples.

Quantitative Data

The following table presents estimated performance data for the analysis of this compound. These values are based on typical performance for similar chlorinated volatile organic compounds analyzed by P&T-GC/MS and should be determined experimentally during method validation. For comparison, data for the similar compound 1,2,3-Trichloropropane (TCP) is included.

| Parameter | Estimated Value for this compound | Reported Value for 1,2,3-Trichloropropane (TCP) |

| Method Detection Limit (MDL) | 0.5 - 5 ng/L | 0.543 ng/L[6] |

| Practical Quantitation Limit (PQL) | 2 - 20 ng/L | 5 ng/L[5] |

| Linearity (R²) | > 0.995 | > 0.995 over 2.5 - 1000 ng/L[6] |

| Recovery | 80 - 120% | 80 - 120%[7] |

| Relative Standard Deviation (%RSD) | < 15% | < 15%[5] |

Data Presentation and Interpretation

Data acquisition can be performed in either full scan or selected ion monitoring (SIM) mode. Full scan mode is useful for qualitative identification and in the analysis of samples with unknown composition. SIM mode provides significantly higher sensitivity and is recommended for trace-level quantification.

The mass spectrum of this compound shows characteristic ions that can be used for its identification and quantification. Based on the NIST database, the most abundant ions are m/z 111 and 113.[2]

Identification Criteria:

-

The retention time of the analyte must match that of a known standard within a predefined window.

-

The relative abundances of the characteristic ions must match those of a known standard.

Quantification:

Quantification is typically performed using an internal standard method. A calibration curve is generated by plotting the response factor (ratio of the analyte peak area to the internal standard peak area) against the concentration of the analyte in a series of calibration standards. The concentration of the analyte in the sample is then determined from this calibration curve.

Conclusion

The P&T-GC/MS method described provides a robust and sensitive approach for the detection and quantification of this compound in aqueous samples. The provided protocols and performance data serve as a valuable starting point for method development and validation in research, industrial, and environmental laboratories. It is essential to perform a comprehensive method validation to ensure the accuracy and reliability of the results for the specific sample matrix and instrumentation used.

References

Application Notes and Protocols for the GC-MS Analysis of 1,2,3-Trichloro-2-methylpropane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the analysis of 1,2,3-Trichloro-2-methylpropane (CAS No. 1871-58-5) using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a halogenated alkane, and its accurate quantification is crucial in various research and development settings, including environmental monitoring and as a potential impurity in pharmaceutical manufacturing. The protocols outlined herein are based on established methods for volatile halogenated hydrocarbons, such as those described in U.S. EPA Method 8260C, and are tailored for high sensitivity and specificity.[1] This application note covers sample preparation, instrumental parameters for GC-MS, and expected quantitative data.

Introduction

This compound is a chlorinated derivative of isobutane.[2] The analysis of such volatile organic compounds (VOCs) is effectively performed using Gas Chromatography (GC) for separation, coupled with Mass Spectrometry (MS) for detection and identification.[3][4] For trace-level analysis in matrices like water or soil, a purge and trap system is a highly effective method for sample introduction, as it concentrates the analyte from the sample matrix, thereby increasing sensitivity.[1][5][6]

The mass spectrum of this compound obtained by electron ionization (EI) shows a characteristic fragmentation pattern, with a prominent ion at m/z 111 and a second significant ion at m/z 113, which is useful for selective ion monitoring (SIM) to achieve low detection limits.[2]

Experimental Protocols

Standard Preparation

Objective: To prepare a series of calibration standards for the quantification of this compound.

Materials:

-

This compound (certified reference material)

-

Methanol (B129727) (Purge-and-trap grade)

-

Volumetric flasks (Class A)

-

Microsyringes

-

Reagent water (organic-free)

Procedure:

-

Primary Stock Solution (e.g., 1000 µg/mL):

-

Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.

-

Dissolve and bring to volume with methanol.

-

Calculate the exact concentration in µg/mL. This solution should be stored at 4°C in a sealed vial with minimal headspace.

-

-

Working Stock Solution (e.g., 10 µg/mL):

-

Dilute the primary stock solution 1:100 with methanol. For example, transfer 100 µL of the primary stock solution into a 10 mL volumetric flask and bring to volume with methanol.

-

-

Aqueous Calibration Standards (e.g., 0.5 to 50 µg/L):

-

Prepare a series of calibration standards by spiking appropriate volumes of the working stock solution into volumetric flasks filled with reagent water.

-

For example, to prepare a 5 µg/L standard in a 100 mL flask, add 50 µL of the 10 µg/mL working stock solution.

-

These aqueous standards should be prepared fresh daily.

-

Sample Preparation

The choice of sample preparation technique depends on the sample matrix.

A. Liquid Samples (e.g., Water):

-

For aqueous samples, direct analysis using a purge and trap system is the recommended method.[5][7]

-

Collect the sample in a 40 mL vial, ensuring no headspace.

-

If required, add a preservative such as hydrochloric acid to reduce microbial degradation.

-

The purge and trap system will handle the extraction and concentration of the analyte from the water sample.

B. Solid Samples (e.g., Soil, Sediments):

-

For solid matrices, a solvent extraction is typically performed.[6]

-

Weigh approximately 5 grams of the solid sample into a vial.

-

Add a known volume of methanol (e.g., 10 mL).

-

Vortex or sonicate the sample to ensure efficient extraction.

-

Allow the solid particles to settle.

-

An aliquot of the methanol extract is then added to reagent water and analyzed via purge and trap.

GC-MS Instrumentation and Method

The following parameters are a starting point and may require optimization based on the specific instrumentation used. The method is based on typical conditions for volatile organic compound analysis.[1][7]

Table 1: Purge and Trap Parameters

| Parameter | Value |

|---|---|

| Purge Gas | Helium |

| Purge Flow | 40 mL/min |

| Purge Time | 11 min |

| Trap Type | Vocarb 3000 (or equivalent) |

| Desorb Temperature | 250°C |

| Desorb Time | 2 min |

| Bake Temperature | 270°C |

| Bake Time | 8 min |

Table 2: GC-MS Parameters

| Parameter | Value |

|---|---|

| Gas Chromatograph | |

| Column | Rtx-VMS (30 m x 0.25 mm ID, 1.4 µm film thickness) or equivalent |

| Carrier Gas | Helium |

| Flow Rate | 1.2 mL/min (Constant Flow) |

| Injector Temperature | 200°C |

| Injection Mode | Splitless |

| Oven Program | |

| Initial Temperature | 40°C, hold for 2 min |

| Ramp Rate | 15°C/min |

| Final Temperature | 220°C, hold for 3 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Acquisition Mode | Selective Ion Monitoring (SIM) |

| SIM Ions (m/z) | 111 (Quantifier) , 113 (Qualifier) |

| Dwell Time | 100 ms (B15284909) |

Data Presentation and Expected Results

3.1. Chromatographic Performance Based on its Kovats retention index of 918 on a semi-standard non-polar column, this compound is expected to elute in the mid-range of a typical VOC analysis.[2] The use of a high-resolution capillary column should provide a sharp, symmetrical peak, well-separated from other potential contaminants.

3.2. Mass Spectrum The electron ionization mass spectrum of this compound is characterized by a base peak at m/z 111.[2] The isotopic pattern of chlorine will result in a significant peak at m/z 113, approximately one-third the intensity of the m/z 111 peak. This isotopic ratio is a key identifier for the compound.

3.3. Quantitative Data The following table summarizes the expected quantitative performance of the method. The calibration range and detection limits are based on achievable values for the similar compound 1,2,3-Trichloropropane using comparable analytical techniques.[8][9][10]

Table 3: Quantitative Data Summary

| Parameter | Expected Value |

|---|---|

| Calibration Range | 0.5 - 50 µg/L |

| Linearity (R²) | > 0.995 |

| Method Detection Limit (MDL) | < 0.5 µg/L |

| Quantifier Ion (m/z) | 111 |

| Qualifier Ion (m/z) | 113 |

| Expected Retention Time | Dependent on specific GC conditions, but predictable from Kovats Index |

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the analysis of this compound in a water sample.

Caption: GC-MS workflow for this compound analysis.

Logical Relationship of Key Analytical Steps

This diagram shows the logical relationship between the key stages of the analytical method.

References

- 1. s4science.at [s4science.at]

- 2. This compound | C4H7Cl3 | CID 74636 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Volatile organic compound - Wikipedia [en.wikipedia.org]

- 5. agilent.com [agilent.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. glsciences.eu [glsciences.eu]

- 8. waterboards.ca.gov [waterboards.ca.gov]

- 9. waterboards.ca.gov [waterboards.ca.gov]

- 10. gcms.cz [gcms.cz]

High-performance liquid chromatography (HPLC) analysis of 1,2,3-Trichloro-2-methylpropane

For Researchers, Scientists, and Drug Development Professionals

Analyte Information

1,2,3-Trichloro-2-methylpropane is a halogenated alkane. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value |

| Chemical Formula | C₄H₇Cl₃ |

| Molecular Weight | 161.45 g/mol |

| CAS Number | 1871-58-5 |

| Boiling Point | 162 °C |

| Density | 1.28 g/cm³ |

| Solubility | Insoluble in water; Soluble in organic solvents |

| UV Absorbance | No significant absorbance in the 200-400 nm range |

Note: The data in this table is compiled from various chemical databases.

Proposed HPLC Method

Given the non-polar nature of this compound, a reversed-phase HPLC method is proposed. Since the analyte lacks a UV-absorbing chromophore, a Refractive Index (RI) detector is suggested for detection. RI detectors are sensitive to changes in the refractive index of the eluent and are suitable for analytes that do not absorb UV light.[1][2][3] It is important to note that RI detection is not compatible with gradient elution; therefore, an isocratic method is mandatory.[2][4]

A summary of the proposed HPLC conditions is provided in Table 2.

| Parameter | Proposed Condition |

| Stationary Phase | C18 column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile (B52724):Water (e.g., 70:30 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detector | Refractive Index (RI) Detector |

| Run Time | Approximately 10 minutes |

Experimental Protocols

-

This compound standard (purity ≥ 98%)

-

HPLC-grade acetonitrile

-

HPLC-grade water

-

0.45 µm syringe filters

-

Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

-

Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve the desired concentrations (e.g., 10, 50, 100, 200, 500 µg/mL).

For drug development applications, the sample preparation protocol will be matrix-dependent. A generic liquid-liquid extraction (LLE) or solid-phase extraction (SPE) protocol may be necessary to isolate the analyte from the sample matrix. A suggested starting point for LLE is as follows:

-

To 1 mL of the sample, add 1 mL of a water-immiscible organic solvent (e.g., hexane (B92381) or dichloromethane).

-

Vortex for 2 minutes to ensure thorough mixing.

-